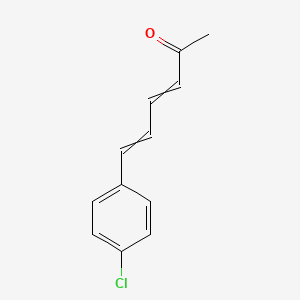
6-(4-Chlorophenyl)hexa-3,5-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)hexa-3,5-dien-2-one: (Z)-4-chloro-hexa-3,5-dien-2-one , is an organic compound with the following properties:
Chemical Formula: CHClO
Molecular Weight: 130.57 g/mol
Melting Point: Not available
Boiling Point: Not available
Preparation Methods
Synthetic Routes: The synthesis of 6-(4-chlorophenyl)hexa-3,5-dien-2-one involves various methods. One common approach is the Claisen-Schmidt condensation between 4-chlorobenzaldehyde and acetylacetone. The reaction proceeds under basic conditions, resulting in the formation of the desired compound.
Industrial Production: Industrial production methods typically involve large-scale reactions using optimized conditions. specific details regarding industrial-scale synthesis are proprietary and may not be readily available.
Chemical Reactions Analysis
6-(4-Chlorophenyl)hexa-3,5-dien-2-one undergoes several types of reactions:
Aldol Condensation: The Claisen-Schmidt condensation mentioned earlier is an example of an aldol condensation.
Oxidation and Reduction: Depending on reaction conditions, it can undergo oxidation or reduction reactions.
Substitution: The α,β-unsaturated ketone structure makes it susceptible to nucleophilic substitution reactions.
Common reagents include strong bases (such as sodium hydroxide), oxidizing agents (like potassium permanganate), and reducing agents (such as sodium borohydride). Major products formed depend on the specific reaction conditions.
Scientific Research Applications
6-(4-Chlorophenyl)hexa-3,5-dien-2-one finds applications in various fields:
Organic Synthesis: It serves as a versatile building block for the synthesis of other compounds.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Flavor and Fragrance Industry: Its unique structure contributes to aromatic compounds.
Mechanism of Action
The compound’s mechanism of action varies based on its application. In drug development, it may interact with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
6-(4-Chlorophenyl)hexa-3,5-dien-2-one stands out due to its α,β-unsaturated ketone moiety. Similar compounds include:
6-Phenylhexa-3,5-dien-2-one: A related compound with a phenyl substituent instead of the 4-chlorophenyl group.
3,5-Hexadien-2-one: A simpler α,β-unsaturated ketone without the chlorophenyl substitution.
Remember that further research and exploration are essential to fully understand the compound’s potential and applications
Properties
CAS No. |
113388-20-8 |
|---|---|
Molecular Formula |
C12H11ClO |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
6-(4-chlorophenyl)hexa-3,5-dien-2-one |
InChI |
InChI=1S/C12H11ClO/c1-10(14)4-2-3-5-11-6-8-12(13)9-7-11/h2-9H,1H3 |
InChI Key |
OYNDDTKLQVOCQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















